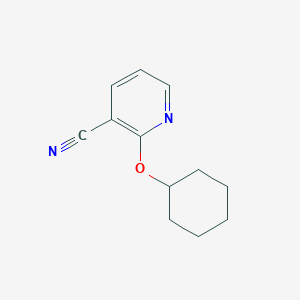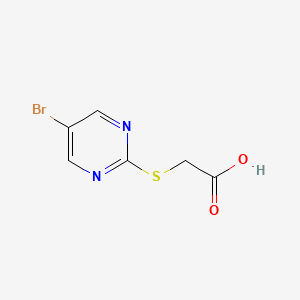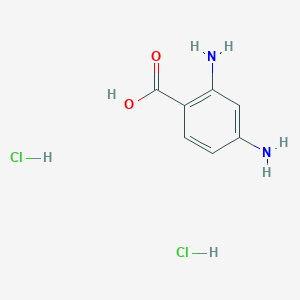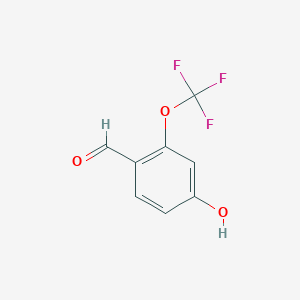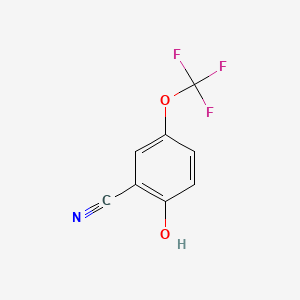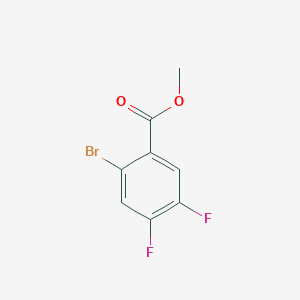
Methyl 2-bromo-4,5-difluorobenzoate
Vue d'ensemble
Description
“Methyl 2-bromo-4,5-difluorobenzoate” is a chemical compound with the molecular formula C8H5BrF2O2 . It is used as a reagent in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of “Methyl 2-bromo-4,5-difluorobenzoate” involves a mixture of 2-bromo-4,5-difluorobenzoic acid in dichloromethane and methanol. Trimethylsilyl diazomethane is added to this mixture and the reaction is stirred at room temperature for 1 hour. The product is obtained as an oil with a yield of 94% .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-4,5-difluorobenzoate” can be represented by the canonical SMILES string: COC(=O)C1=CC(=C(C=C1Br)F)F . This indicates that the molecule consists of a methyl ester group (COC=O) attached to a bromo-difluorobenzoate ring .
Physical And Chemical Properties Analysis
“Methyl 2-bromo-4,5-difluorobenzoate” has a molecular weight of 251.02 g/mol . It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Applications De Recherche Scientifique
Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit properties useful for photodynamic therapy applications in treating cancer, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Natural Products Research : Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to Methyl 2-bromo-4,5-difluorobenzoate. These compounds were analyzed for their potential biological activities against cancer cell lines and microorganisms (Zhao et al., 2004).
Material Sciences and Environmental Assessments : Zherikova et al. (2016) studied the structure-property relationships in halogenbenzoic acids, including bromobenzoic acids, which are structurally similar to Methyl 2-bromo-4,5-difluorobenzoate. This research provides insights into the thermodynamics of sublimation, fusion, vaporization, and solubility of such compounds, which is crucial for material sciences and environmental assessments (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Synthetic Chemistry : The synthesis of Methyl 4-Bromo-2-methoxybenzoate, closely related to Methyl 2-bromo-4,5-difluorobenzoate, was investigated by Chen Bing-he (2008). This study provides insights into the synthetic pathways and potential applications of such compounds in various fields, including pharmaceuticals (Chen Bing-he, 2008).
Drug Discovery and Pharmacology : Han Lijun (2010) synthesized a compound structurally related to Methyl 2-bromo-4,5-difluorobenzoate and tested its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This research is significant in the context of drug discovery, particularly in identifying new therapeutic agents (Han Lijun, 2010).
Propriétés
IUPAC Name |
methyl 2-bromo-4,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGAVEFBZYWYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650474 | |
| Record name | Methyl 2-bromo-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4,5-difluorobenzoate | |
CAS RN |
878207-28-4 | |
| Record name | Methyl 2-bromo-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

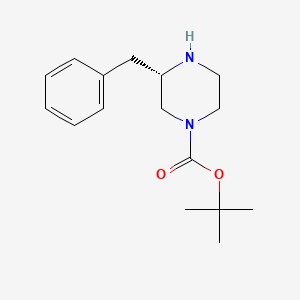
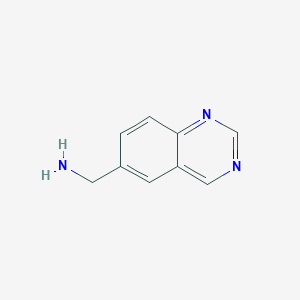
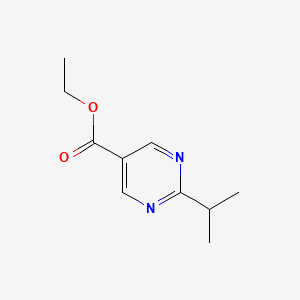
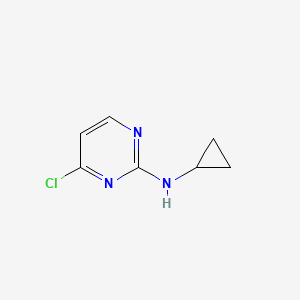
![4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1593279.png)

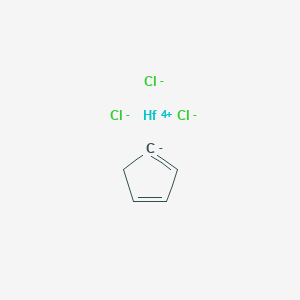
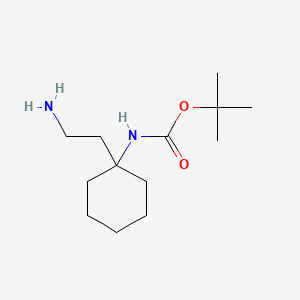
![4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593286.png)
